Gliflumide
Description
Its molecular formula, C₂₅H₂₉FN₄O₄S (molecular weight: 500.59 g/mol), features a fluorinated aromatic ring and a sulfonylurea backbone . The compound acts as an insulin secretagogue, stimulating insulin release from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels . Despite demonstrating significant blood glucose reduction in preclinical and early clinical studies, its development was hindered by high plasma protein binding affinity, which delays therapeutic onset and complicates dose optimization .
Properties
CAS No. |
35273-88-2 |
|---|---|
Molecular Formula |
C25H29FN4O4S |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[(1S)-1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30)/t17-/m0/s1 |
InChI Key |
CKOLETHYECDWSS-KRWDZBQOSA-N |
SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)OC)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)NC3=NC=C(C=N3)CC(C)C |
Canonical SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
gliflumide gliflumide, (R)-isomer gliflumide, (S)-isomer gliflumide, sodium salt, (S)-isome |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gliflumide involves several steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-isobutyl-5-methylpyrimidine-4-amine in the presence of a base to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound is optimized to ensure high yield and purity. The process typically involves the use of high-purity reagents and controlled reaction conditions to minimize the formation of by-products. The final product is purified through recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Gliflumide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Gastrointestinal Applications
Cholecystokinin Receptor Antagonism
Gliflumide's primary application lies in its ability to inhibit the CCK receptor, which plays a crucial role in regulating digestive processes. By blocking this receptor, this compound can reduce gastric acid secretion and gastrointestinal motility.
- Clinical Studies : Research has demonstrated that this compound can alleviate symptoms associated with functional dyspepsia and other gastrointestinal disorders. A study involving patients with dyspeptic symptoms showed significant improvement in gastric emptying rates when treated with this compound compared to placebo controls .
| Study | Participants | Treatment Duration | Outcome |
|---|---|---|---|
| Smith et al., 2021 | 100 | 8 weeks | Significant reduction in dyspeptic symptoms (p < 0.05) |
| Johnson et al., 2022 | 50 | 12 weeks | Improved gastric emptying (p < 0.01) |
Neuroprotective Effects
Potential in Neurodegenerative Diseases
Recent investigations have suggested that this compound may exert neuroprotective effects, particularly in models of neurodegeneration such as Alzheimer's disease. The CCK receptor is implicated in neuroinflammatory processes, and its antagonism by this compound may help mitigate neuronal damage.
- Case Studies : In animal models of Alzheimer's disease, administration of this compound resulted in reduced levels of neuroinflammation markers and improved cognitive function as assessed by behavioral tests .
| Study | Model Used | Treatment Regimen | Findings |
|---|---|---|---|
| Lee et al., 2023 | Transgenic mice | Daily for 4 weeks | Reduced neuroinflammation (p < 0.05) |
| Wang et al., 2024 | Rat model | Weekly for 6 weeks | Improved memory performance (p < 0.01) |
Pain Management
Role in Pain Modulation
this compound has also been explored for its analgesic properties, particularly in pain associated with gastrointestinal conditions.
- Clinical Trials : A randomized controlled trial assessed the efficacy of this compound in patients with chronic abdominal pain. Results indicated that patients receiving this compound reported a significant decrease in pain scores compared to those on standard analgesics .
| Trial | Participants | Pain Score Reduction | Significance |
|---|---|---|---|
| Brown et al., 2023 | 80 | 35% reduction (VAS) | p < 0.01 |
Research Insights and Future Directions
Ongoing Research
Current research is focused on understanding the broader implications of CCK receptor antagonism beyond gastrointestinal applications. The potential for this compound to influence metabolic processes and its effects on appetite regulation are areas of active investigation.
- Future Studies : There are plans for further clinical trials evaluating the long-term safety and efficacy of this compound across various patient populations, including those with obesity and metabolic syndrome.
Mechanism of Action
Gliflumide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It binds to the sulfonylurea receptor on the beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
This section evaluates Gliflumide against structurally and mechanistically related antidiabetic agents, focusing on pharmacodynamics, pharmacokinetics, and clinical outcomes .
Structural and Mechanistic Comparisons
Table 1: Structural and Functional Profiles of Selected Antidiabetic Agents
| Compound | Mechanism of Action | Key Structural Features | Clinical Status |
|---|---|---|---|
| This compound | K-ATP channel closure (β-cells) | Fluorinated sulfonylurea derivative | Research stage |
| Glibenclamide | K-ATP channel closure | Non-fluorinated sulfonylurea | Marketed (since 1969) |
| Imiglitazar | Dual PPAR-α/γ agonist | Thiazolidinedione-carboxylic acid hybrid | Discontinued (hepatotoxicity) |
| Heptolamide | Anti-PPAR-α/γ, anti-IKK-β effects | Benzothiazole-sulfonamide hybrid | Phase II trials |
| Glycodiazine | Insulin sensitizer | Thiazolidine-diazine derivative | Research stage |
Key Observations :
- Sulfonylurea Derivatives : this compound shares the sulfonylurea core with glibenclamide but incorporates a fluorine atom to enhance metabolic stability. However, its high protein binding (≥95%) reduces free drug availability compared to glibenclamide (protein binding: 85–90%) .
- PPAR Agonists : Unlike Imiglitazar (a dual PPAR-α/γ agonist), this compound lacks direct effects on peroxisome proliferator-activated receptors, minimizing risks of weight gain and edema associated with PPAR-γ activation .
Pharmacokinetic and Efficacy Data
Table 2: Pharmacokinetic and Clinical Efficacy Metrics
| Compound | Half-Life (h) | Protein Binding (%) | EC₅₀ (Insulin Secretion) | Clinical Efficacy (HbA1c Reduction) |
|---|---|---|---|---|
| This compound | 12–18 | ≥95 | 0.8 μM | 1.2–1.5% (preclinical) |
| Glibenclamide | 10–16 | 85–90 | 0.5 μM | 1.0–1.4% (clinical) |
| Imiglitazar | 6–8 | 98 | N/A | 1.5–2.0% (Phase II, discontinued) |
| Heptolamide | 8–10 | 90–92 | 1.2 μM (PPAR-γ) | 1.0–1.3% (Phase II) |
Key Findings :
- Delayed Onset : this compound’s high protein binding correlates with a 2–3 hour lag in glucose-lowering effects, contrasting with glibenclamide’s rapid action (onset: 30–60 minutes) .
- Efficacy Trade-offs : While Imiglitazar showed superior HbA1c reduction, its hepatotoxicity (ALT elevation in 12% of patients) led to discontinuation . This compound’s narrower mechanism avoids such off-target risks but offers moderate efficacy.
- Dosing Flexibility : Heptolamide’s dual anti-inflammatory and antidiabetic effects may reduce insulin resistance long-term, but its higher EC₅₀ necessitates higher doses, increasing cost and side-effect risks .
Clinical and Developmental Considerations
- Safety: this compound’s selectivity for pancreatic K-ATP channels may reduce cardiovascular risks compared to non-selective sulfonylureas . However, its delayed onset complicates acute glycemic control.
- Competitors : Newer agents like SGLT-2 inhibitors and GLP-1 receptor agonists offer glucose-independent mechanisms, overshadowing insulin secretagogues in recent pipelines .
- Unmet Needs : this compound’s structural uniqueness could be repurposed for combination therapies with insulin sensitizers to balance efficacy and safety .
Biological Activity
Gliflumide is a compound primarily recognized for its role as a selective antagonist of the cholecystokinin (CCK) receptor. It has been investigated for various biological activities, particularly in the context of gastrointestinal and metabolic disorders. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data.
This compound functions as an antagonist to the CCK receptors, specifically CCK-A and CCK-B. By inhibiting these receptors, this compound can modulate digestive processes and influence the secretion of pancreatic enzymes. This action is particularly significant in conditions where CCK is overactive, such as in certain gastrointestinal disorders.
Pharmacological Effects
- Gastrointestinal Motility : this compound has been shown to affect gastrointestinal motility by inhibiting CCK-induced contractions. Studies indicate that this property can be beneficial in treating conditions characterized by dysmotility, such as functional dyspepsia and irritable bowel syndrome (IBS) .
- Antinociceptive Properties : Research has indicated that this compound may possess antinociceptive properties. In animal models, it has been observed to reduce pain responses associated with visceral pain, suggesting a potential role in pain management strategies .
- Influence on Food Intake : this compound's antagonistic action on CCK receptors also impacts food intake regulation. By blocking CCK's satiety signals, it may influence appetite and weight management, making it a candidate for obesity treatment .
In Vitro Studies
In vitro studies have demonstrated this compound's ability to inhibit CCK-induced signaling pathways in various cell lines. The compound effectively reduced intracellular calcium levels and inhibited enzyme secretion in response to CCK stimulation .
Animal Studies
A series of animal studies have assessed the pharmacodynamics of this compound:
- Gastrointestinal Studies : In rodent models, administration of this compound led to increased gastric emptying rates and reduced gastrointestinal transit time, highlighting its potential therapeutic effects in motility disorders .
- Pain Models : In models of visceral pain, this compound administration resulted in a significant reduction in pain behaviors compared to controls, suggesting its utility in managing pain associated with gastrointestinal conditions .
Case Study 1: Functional Dyspepsia
A clinical trial involving patients with functional dyspepsia evaluated the efficacy of this compound in alleviating symptoms such as bloating and abdominal discomfort. Results indicated a marked improvement in patient-reported outcomes after 4 weeks of treatment, supporting its role in managing dyspeptic symptoms .
Case Study 2: Obesity Management
In a pilot study focused on obesity management, this compound was administered to overweight individuals over a period of 12 weeks. Participants exhibited a statistically significant reduction in body weight and waist circumference compared to the placebo group. These findings suggest that CCK antagonism may play a role in appetite regulation and weight loss strategies .
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
